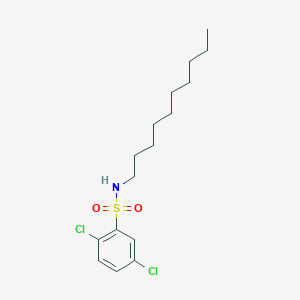

2,5-dichloro-N-decylbenzenesulfonamide

Description

2,5-Dichloro-N-decylbenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with chlorine atoms at the 2- and 5-positions and a decyl (10-carbon alkyl) chain attached to the sulfonamide nitrogen. Its molecular formula is C₁₆H₂₅Cl₂NO₂S, with a molecular weight of 378.34 g/mol. The compound’s structure combines a hydrophobic decyl chain with a polar sulfonamide group and electron-withdrawing chlorine substituents, rendering it amphiphilic.

The chlorine atoms enhance electrophilicity and may influence intermolecular interactions (e.g., halogen bonding), while the decyl chain contributes to lipophilicity, impacting solubility and aggregation behavior. Synthetically, it can be derived via sulfonylation of 2,5-dichlorobenzenesulfonyl chloride with decylamine, though detailed protocols are sparse in open literature.

Properties

Molecular Formula |

C16H25Cl2NO2S |

|---|---|

Molecular Weight |

366.3 g/mol |

IUPAC Name |

2,5-dichloro-N-decylbenzenesulfonamide |

InChI |

InChI=1S/C16H25Cl2NO2S/c1-2-3-4-5-6-7-8-9-12-19-22(20,21)16-13-14(17)10-11-15(16)18/h10-11,13,19H,2-9,12H2,1H3 |

InChI Key |

GPYMUHYLHHIAHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-decylbenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with decylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or another suitable organic solvent

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of 2,5-dichloro-N-decylbenzenesulfonamide follows similar synthetic routes but with optimized conditions for large-scale synthesis. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-decylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to produce the corresponding sulfonic acid and decylamine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Nucleophilic Substitution: Substituted benzenesulfonamides

Oxidation: Benzenesulfonic acids

Reduction: Benzenesulfinamides

Hydrolysis: Benzenesulfonic acid and decylamine

Scientific Research Applications

2,5-Dichloro-N-decylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-decylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. This compound may target enzymes involved in folate synthesis, leading to the disruption of essential metabolic pathways in microorganisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

Comparisons focus on three classes of analogs:

N-Alkylbenzenesulfonamides with varying chain lengths (e.g., N-octyl, N-dodecyl).

Halogen-substituted benzenesulfonamides (e.g., 2,4-dichloro, 3,5-dichloro isomers).

Functionalized sulfonamides (e.g., 2-(2,5-dichlorobenzenesulfonamido)-3-methylbutanoic acid, as in ).

Table 1: Comparative Properties of Selected Sulfonamides

Impact of Structural Variations

- Alkyl Chain Length: The decyl chain in the target compound enhances hydrophobicity compared to shorter chains (e.g., N-octyl), reducing aqueous solubility but improving compatibility with nonpolar matrices. Longer chains (e.g., N-dodecyl) may further decrease melting points due to disrupted crystallinity.

- For example, 3,5-substitution may hinder π-stacking more than 2,5-substitution.

- Functional Groups: The carboxylic acid group in 2-(2,5-dichlorobenzenesulfonamido)-3-methylbutanoic acid () enables hydrogen bonding, increasing solubility in polar solvents and elevating its melting point (162–164°C) compared to the decyl analog . The absence of this group in 2,5-dichloro-N-decylbenzenesulfonamide results in weaker intermolecular forces, likely reducing crystallinity.

Research Findings and Implications

- Crystallography : The analog in exhibits a planar benzene ring and intramolecular N–H···O hydrogen bonding, stabilizing its crystal lattice . The decyl chain in the target compound is expected to introduce torsional flexibility, complicating crystallization and lowering melting points.

- Biological Activity : Sulfonamides with carboxylic acid groups (e.g., ) often show enhanced antibacterial activity due to improved solubility and target binding. In contrast, the decyl chain may promote membrane disruption in microbes, a mechanism common to surfactants.

- Thermal Stability : Longer alkyl chains typically reduce thermal stability. For instance, N-decyl derivatives may decompose at lower temperatures than N-methyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.